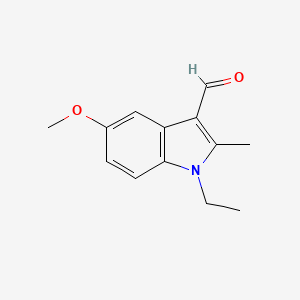

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde . 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions .

Synthesis Analysis

The synthesis of 1H-Indole-3-carbaldehyde derivatives involves multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of “1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde”, focusing on unique applications:

Anti-Proliferative & Anti-Inflammatory Agents

This compound can be used in the preparation of curcumin derivatives which have shown potential as anti-proliferative and anti-inflammatory agents .

Neurotoxin Serotype A Protease Inhibitors

It serves as a precursor in the synthesis of analogs of botulinum neurotoxin serotype A protease inhibitors .

β-Amyloid Imaging Probes

The compound is also involved in the stereoselective synthesis of dibenzylideneacetone derivatives, which are used as β-amyloid imaging probes .

Biological Activity Structures

Indole-3-carbaldehyde and its derivatives, including the specified compound, are important and effective chemical precursors for generating biologically active structures .

Multicomponent Reactions (MCRs)

These derivatives play a significant role in multicomponent reactions (MCRs), providing access to complex molecules with potential pharmaceutical applications .

Cancer Treatment

Indole derivatives, including this compound, are being explored for their applications in treating cancer cells due to their biologically vital properties .

作用機序

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the biological activity of the target . This interaction can result in changes in the target’s function, leading to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of biological responses, including antiviral, anti-inflammatory, and anticancer effects .

Result of Action

Indole derivatives are known to have various biologically vital properties . They have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

特性

IUPAC Name |

1-ethyl-5-methoxy-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-14-9(2)12(8-15)11-7-10(16-3)5-6-13(11)14/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCYPGGANRMDOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)OC)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)